5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Overview
Description
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C19H18BrNO3 . This compound is characterized by the presence of a bromine atom, a hydroxy group, and a mesityl group attached to an indole core. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the bromine atom with an amino group yields an amino-indole derivative .
Scientific Research Applications
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The mesityl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
Compared to similar compounds, 5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3/c1-5-8-24-18-7-6-16(23)11-17(18)22(27,21(24)26)12-19(25)20-14(3)9-13(2)10-15(20)4/h6-7,9-11,27H,5,8,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZXUMCYATTZBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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